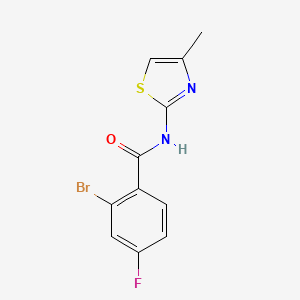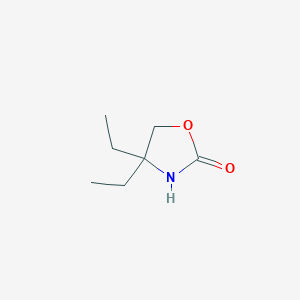
4,4-Diethyl-2-oxazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Diethyl-2-oxazolidinone is a heterocyclic organic compound belonging to the oxazolidinone class. Oxazolidinones are five-membered rings containing both nitrogen and oxygen atoms. These compounds have gained significant attention due to their diverse applications in medicinal chemistry, particularly as scaffolds for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4-Diethyl-2-oxazolidinone can be synthesized through various methods. One common approach involves the reaction of diethylamine with ethylene carbonate under basic conditions. The reaction typically proceeds as follows:
- Diethylamine is reacted with ethylene carbonate in the presence of a base such as sodium hydroxide.
- The reaction mixture is heated to facilitate the formation of the oxazolidinone ring.
- The product is then purified through recrystallization or distillation .
Industrial Production Methods: Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4,4-Diethyl-2-oxazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxazolidinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted oxazolidinones, amines, and other functionalized derivatives .
Scientific Research Applications
4,4-Diethyl-2-oxazolidinone has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is utilized in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4-Diethyl-2-oxazolidinone involves its interaction with specific molecular targets. In the context of its antimicrobial properties, oxazolidinones inhibit bacterial protein synthesis by binding to the ribosomal 50S subunit. This prevents the formation of a functional 70S initiation complex, thereby blocking protein synthesis . The compound’s ability to form hydrogen bonds with amino acid residues contributes to its efficacy .
Comparison with Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic with similar structural features.
Tedizolid: Another oxazolidinone derivative with enhanced activity against resistant bacterial strains.
Uniqueness: 4,4-Diethyl-2-oxazolidinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethyl groups enhance its lipophilicity, potentially improving its interaction with lipid membranes and increasing its bioavailability .
Properties
CAS No. |
102074-45-3 |
|---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
4,4-diethyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H13NO2/c1-3-7(4-2)5-10-6(9)8-7/h3-5H2,1-2H3,(H,8,9) |
InChI Key |
SOUYHQNDZKGIQU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC(=O)N1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide](/img/structure/B14132856.png)
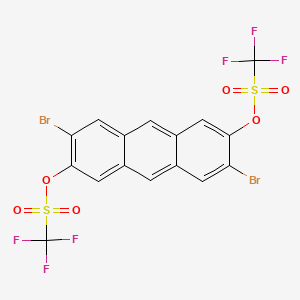
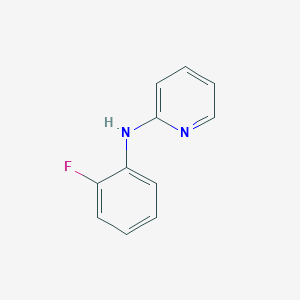
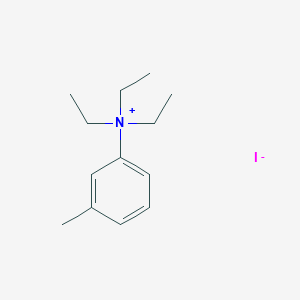
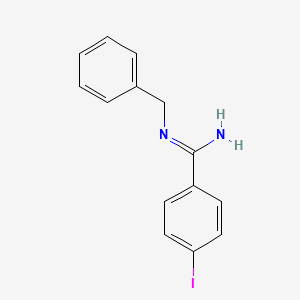
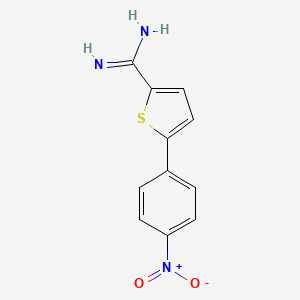
![[(1,1-Dimethoxy-2-methylpropan-2-yl)sulfanyl]benzene](/img/structure/B14132889.png)
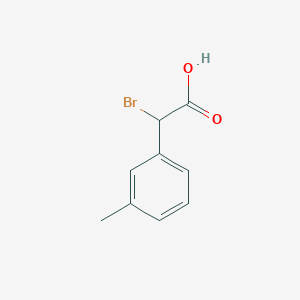
![1-(4-(Benzo[b]thiophen-3-yl)phenyl)ethan-1-one](/img/structure/B14132905.png)
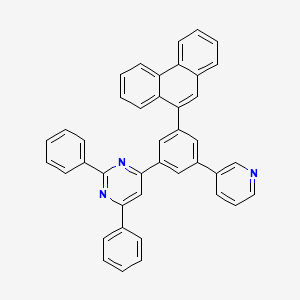
![2-Chloro-N-[5-[[2-[(2,4-difluorophenyl)amino]-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14132908.png)
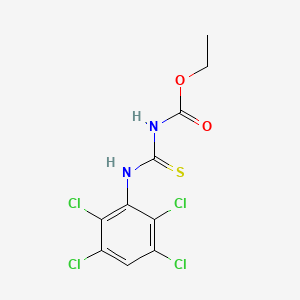
![Benzene, [3-(2-propenyloxy)-1-propynyl]-](/img/structure/B14132918.png)
